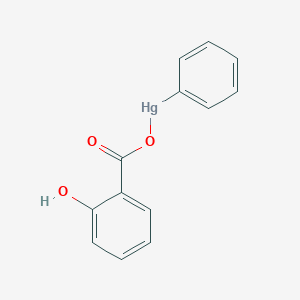

Phenylmercury salicylate

Description

Properties

IUPAC Name |

(2-hydroxybenzoyl)oxy-phenylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C6H5.Hg/c8-6-4-2-1-3-5(6)7(9)10;1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);1-5H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRBOMYQIMHOLM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10HgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28086-13-7, 58149-59-0 | |

| Record name | Phenylmercury salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028086137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC59635 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmercury salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 58149-59-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Reaction Parameters:

-

Solvent : Water or aqueous ethanol.

-

Temperature : 60–80°C for 2–4 hours.

-

Molar Ratio : 1:1 (phenylmercury acetate to salicylic acid).

-

Yield : 75–85% after recrystallization.

Industrial-Scale Purification:

The crude product is purified via recrystallization using ethanol or acetone, achieving >95% purity. Residual acetic acid is neutralized with sodium bicarbonate, and the product is filtered and dried under vacuum.

Direct Synthesis from Mercuric Oxide and Salicylic Acid

An alternative route employs mercuric oxide (HgO) and salicylic acid in alkaline conditions. This method avoids intermediate phenylmercury acetate and directly forms the target compound:

Reaction Optimization:

-

Catalyst : Sodium hydroxide (0.1–0.5 M) to deprotonate salicylic acid.

-

Temperature : 90–100°C for 3–5 hours.

-

Yield : 65–70%, with unreacted HgO recycled.

Limitations:

-

Lower yield compared to the acetate route due to side reactions forming mercury-salicylate polymers.

-

Requires rigorous pH control to prevent HgO precipitation.

Autoclave-Assisted Synthesis

High-pressure synthesis in an autoclave enhances reaction efficiency by minimizing solvent evaporation and side products. This method adapts protocols for phenylmercury acetate synthesis:

Procedure:

Performance Metrics:

Comparative Analysis of Preparation Methods

Mechanistic Insights and Byproduct Management

Ligand Exchange Dynamics:

In the acetate route, the reaction follows second-order kinetics, with the rate dependent on the concentration of both reactants. FTIR studies confirm the displacement of the acetate group (loss of C=O stretch at 1740 cm⁻¹) and formation of the Hg–O–salicylate bond (600–650 cm⁻¹).

Byproduct Formation:

-

Polymercury species : Generated in HgO-based methods due to incomplete ligand exchange.

-

Mercury oxides : Formed under alkaline conditions, requiring filtration.

Chemical Reactions Analysis

Adsorption Mechanisms with Lignin-Modified Silica Gel

Phenylmercury salicylate demonstrates strong adsorption behavior when interacting with lignin-modified silica gel, primarily driven by dipole-dipole interactions and hydrogen bonding between its hydroxyl/carboxyl groups and the adsorbent’s oxygen-containing moieties .

Key Findings:

-

FTIR Spectroscopy : A significant red shift at 3474.59 cm⁻¹ (O–H/N–H stretching) confirms hydrogen bonding between the hydroxyl group of this compound and lignin’s functional groups .

-

Interaction Simulation : Molecular dynamics calculations revealed an energy release of −12,204.997 kJ/mol during adsorption, indicating a highly stable conformation where the compound embeds into lignin’s molecular cleft .

-

Adsorption Kinetics :

Time (min) Adsorption Proportion (%) 15 86.21 60 ~100

Comparative Reactivity with Other Organophenylmercuric Compounds

This compound’s adsorption capacity exceeds that of analogs like phenylmercuric chloride or acetate due to its additional hydroxyl group.

Adsorption Capacity Ranking (1 hr contact time):

-

This compound : ~100%

-

Phenylmercuric dimethyldithiocarbamate: 92%

-

4-Aminophenylmercuric acetate: 88%

-

Phenylmercuric acetate: 84%

Structural Influence on Reactivity

The salicylate moiety (ortho-hydroxyl benzoate) enhances reactivity through:

-

Chelation Potential : The hydroxyl and carboxyl groups enable chelation with metals or polar adsorbents.

-

Polar Interaction : Increased dipole moment compared to non-hydroxylated analogs (e.g., phenylmercuric acetate) .

Hydrolysis and Stability

While specific hydrolysis data for this compound is limited, organomercury compounds generally undergo hydrolysis in aqueous environments. For example:

-

Phenylmercuric acetate hydrolyzes to release phenol and acetic acid .

-

Analogous reactivity is expected for this compound, producing salicylic acid and phenol under acidic or enzymatic conditions.

Environmental and Practical Implications

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Phenylmercury salicylate is used as a reagent in organic synthesis, particularly in the preparation of other organomercury compounds.

- Analytical Chemistry : It serves as a standard in analytical methods due to its well-defined structure and reactivity.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacteria and fungi. Its mechanism involves the interaction of mercury with thiol groups in proteins, disrupting normal cellular functions.

- Toxicology Studies : Studies have explored the toxic effects of phenylmercury compounds on biological systems, leading to insights into their safety profiles and environmental impacts .

Medicine

- Topical Antiseptic : Historically, this compound has been used in topical formulations for its antiseptic and antifungal properties. However, due to concerns about mercury toxicity, its use has declined .

- Case Studies on Toxicity : Various case reports document instances of salicylate toxicity associated with excessive use of products containing phenylmercury compounds. For example, one case involved a patient treated for acute neurological symptoms linked to high serum salicylate levels .

Industrial Applications

- Polyurethane Production : In industrial settings, this compound is employed as a catalyst in the production of polyurethane coatings, adhesives, and sealants due to its ability to facilitate chemical reactions.

- Agricultural Use : The compound has been applied in agricultural practices as a fungicide; however, regulatory scrutiny has limited its use due to potential environmental contamination .

Case Study 1: Salicylate Toxicity

A 61-year-old woman presented with acute neurological deficits associated with high levels of salicylates due to excessive topical application of products containing phenylmercury compounds. Her treatment involved intravenous sodium bicarbonate to enhance urinary excretion of salicylates, demonstrating the clinical implications of such compounds .

Case Study 2: Agricultural Residue Analysis

Research conducted on the residues of this compound in commercial crops revealed significant mercury levels in fruits and vegetables treated with this compound. This raised concerns regarding food safety and environmental impact, prompting calls for stricter regulations on its agricultural use .

Mechanism of Action

The mechanism of action of phenylmercury salicylate involves the interaction of the mercury atom with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to antimicrobial and antifungal effects. The compound can also inhibit the activity of enzymes involved in cellular metabolism, contributing to its toxic effects on microorganisms.

Comparison with Similar Compounds

Phenylmercury Acetate (CAS 62-38-4)

Phenylmercury Nitrate (CAS 8003-05-2)

Phenylmercury Borate and Phthalate

- Applications : Used in technical solutions as preservatives .

- Structural Note: The borate/phthalate anions alter chemical stability and bioavailability. For example, phenylmercury phthalate may exhibit slower degradation in soil compared to salicylate derivatives .

Comparison with Non-Mercury Salicylate Derivatives

Salicylate esters and salts without mercury exhibit distinct applications and safety profiles:

Methyl Salicylate (CAS 119-36-8)

- Molecular Formula : C₈H₈O₃.

- Applications : Analgesic in topical creams and flavoring agent .

- Safety : Generally recognized as safe in low doses but toxic at high concentrations (>5 g/kg in humans) .

- Key Contrast : Unlike this compound, methyl salicylate lacks heavy-metal toxicity but shares the salicylate backbone, enabling anti-inflammatory effects .

Sodium Salicylate (CAS 54-21-7)

Hexyl Salicylate (CAS 6259-76-3)

- Applications : UV absorber in cosmetics and fragrances .

- Toxicity : Low acute toxicity, with dermal absorption rates <1% .

- Regulatory Status : Approved for cosmetic use under EFSA guidelines, contrasting with this compound’s restrictions .

Structural and Functional Analysis

Impact of the Mercury Group

The phenylmercury moiety in this compound confers potent biocidal activity but introduces significant toxicity. Mercury disrupts enzymatic sulfhydryl groups, leading to cellular damage absent in non-mercury salicylates .

Role of the Salicylate Group

However, this also raises bioaccumulation risks in fatty tissues .

Biological Activity

Phenylmercury salicylate (C₁₃H₁₀HgO₃) is an organomercury compound recognized for its antiseptic and antifungal properties. This compound has been utilized in various medical and industrial applications, primarily due to its ability to disrupt biological systems. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

This compound is synthesized through the reaction of phenylmercury acetate with salicylic acid in an aqueous medium. The reaction produces this compound and acetic acid as a byproduct. Its structure consists of a phenyl group attached to a mercury atom, which is further bonded to a salicylate group, contributing to its biological activities.

The biological activity of this compound primarily stems from the interaction of the mercury atom with thiol groups in proteins and enzymes. This interaction can lead to:

- Disruption of Enzyme Function : The binding of mercury inhibits enzymes involved in cellular metabolism, affecting microbial growth and function.

- Antimicrobial Effects : The compound exhibits significant antimicrobial properties, making it effective against various bacteria and fungi.

Toxicity Profile

This compound is classified as highly toxic. It poses acute toxicity risks through oral ingestion and dermal contact:

- Acute Toxicity : It is fatal if swallowed (H300) or in contact with skin (H310) .

- Chronic Effects : Long-term exposure can lead to neurological damage, kidney impairment, and other systemic toxicities.

Biological Activity Data

The following table summarizes key findings regarding the biological activity and toxicity of this compound:

Case Studies

- Acute Exposure Case : A report documented severe neurological symptoms following acute exposure to phenylmercury acetate, a related compound. Symptoms included ataxia and paresis after repeated doses .

- Agricultural Impact Study : Research showed that crops treated with this compound contained measurable mercury residues, indicating potential bioaccumulation effects in food chains .

Environmental Considerations

This compound is also noted for its environmental persistence and bioaccumulation potential, particularly in aquatic ecosystems. Mercury compounds are classified as very toxic to aquatic life, with long-lasting effects observed even at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.